molecular formula C7H8FNO B13692359 O-(2-Fluoro-5-methylphenyl)hydroxylamine

O-(2-Fluoro-5-methylphenyl)hydroxylamine

Katalognummer: B13692359
Molekulargewicht: 141.14 g/mol
InChI-Schlüssel: MFWMHMQPSCKWMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(2-Fluoro-5-methylphenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a fluorinated aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Fluoro-5-methylphenyl)hydroxylamine typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

O-(2-Fluoro-5-methylphenyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

O-(2-Fluoro-5-methylphenyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-(2-Fluoro-5-methylphenyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in various chemical reactions, such as nucleophilic addition or substitution, which can alter the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to O-(2-Fluoro-5-methylphenyl)hydroxylamine include:

  • O-(2-Fluorophenyl)hydroxylamine
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
  • O-Phenylhydroxylamine

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to other hydroxylamine derivatives .

Eigenschaften

Molekularformel

C7H8FNO

Molekulargewicht

141.14 g/mol

IUPAC-Name

O-(2-fluoro-5-methylphenyl)hydroxylamine

InChI

InChI=1S/C7H8FNO/c1-5-2-3-6(8)7(4-5)10-9/h2-4H,9H2,1H3

InChI-Schlüssel

MFWMHMQPSCKWMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)F)ON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.